molecular formula C9H12N2O6 B1206715 5-Hydroxy-deoxyuridine CAS No. 5168-36-5

5-Hydroxy-deoxyuridine

カタログ番号: B1206715
CAS番号: 5168-36-5
分子量: 244.20 g/mol
InChIキー: UIJSURSVLVISBO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Discovery and Historical Context

The identification and characterization of 5-Hydroxy-2'-deoxyuridine emerged from extensive research into oxidative DNA damage products during the late twentieth century. Early investigations into the oxidative modification of DNA components led to the recognition that 2'-deoxycytidine undergoes significant oxidation to yield multiple stable products, including 5-Hydroxy-2'-deoxyuridine. The compound was first systematically studied as part of comprehensive analyses of oxidative DNA damage, with researchers employing advanced analytical techniques including reversed-phase high-performance liquid chromatography coupled to electrochemical detection to achieve high sensitivity detection limits of approximately 50 femtomoles.

The historical development of 5-Hydroxy-2'-deoxyuridine research closely paralleled advances in understanding oxidative DNA damage mechanisms. Initial studies established that this compound, alongside 5-Hydroxy-2'-deoxycytidine and 5,6-dihydroxy-5,6-dihydro-2'-deoxyuridine, represents one of three major oxidation products of 2'-deoxycytidine. The systematic investigation of these oxidative products was driven by growing recognition of their potential role in spontaneous mutagenesis, carcinogenesis, and aging processes. Research conducted in the 1990s provided crucial evidence that oxidative DNA damage occurs at substantial levels in living organisms, with estimates suggesting approximately 10⁵ oxidative hits per cell per day in laboratory rats.

The discovery context of 5-Hydroxy-2'-deoxyuridine was significantly influenced by parallel research into other oxidative DNA lesions, particularly 8-oxo-2'-deoxyguanosine, which had established the foundation for understanding endogenous oxidative DNA damage. This comparative framework enabled researchers to develop sophisticated analytical methods and establish the biological significance of 5-Hydroxy-2'-deoxyuridine within the broader context of oxidative DNA damage. The compound's identification as a major stable oxidation product marked a significant advancement in understanding the chemical consequences of oxidative stress on genomic DNA.

Structural Characteristics and Nomenclature

5-Hydroxy-2'-deoxyuridine exhibits a complex molecular structure classified as a pyrimidine 2'-deoxyribonucleoside, characterized by the molecular formula C₉H₁₂N₂O₆ and a molecular weight of 244.20 g/mol. The compound features a pyrimidine base linked to a ribose sugar that lacks a hydroxyl group at the 2' position, consistent with its classification as a deoxyribonucleoside. The structural modification that distinguishes this compound from its parent nucleoside involves the presence of a hydroxyl group at the 5-position of the pyrimidine ring, which fundamentally alters its chemical and biological properties.

The nomenclature system for 5-Hydroxy-2'-deoxyuridine reflects standard conventions for modified nucleosides, with systematic names including "2'-deoxy-5-hydroxy-uridine" and the condensed International Union of Pure and Applied Chemistry designation "ho5Ura-dRibf". Alternative nomenclature includes the registry designation "5168-36-5" and the National Service Center identifier "NSC 82265". This diverse nomenclature system reflects the compound's recognition across multiple research domains and regulatory frameworks.

The three-dimensional conformational characteristics of 5-Hydroxy-2'-deoxyuridine significantly influence its biological activity and interaction with cellular enzymes. Structural analyses have revealed that the hydroxyl group at the 5-position creates unique hydrogen bonding opportunities and alters the electronic distribution within the pyrimidine ring system. These structural modifications contribute to the compound's recognition by specific DNA repair enzymes and influence its mutagenic potential when incorporated into DNA sequences.

Structural Parameter Value/Description
Molecular Formula C₉H₁₂N₂O₆
Molecular Weight 244.20 g/mol
Chemical Classification Pyrimidine 2'-deoxyribonucleoside
Key Modification Hydroxyl group at 5-position
International Union of Pure and Applied Chemistry Condensed ho5Ura-dRibf
Registry Number 5168-36-5
National Service Center Identifier NSC 82265

Significance in Oxidative DNA Damage and Mutagenesis

5-Hydroxy-2'-deoxyuridine represents a critical component in the landscape of oxidative DNA damage, with research demonstrating its formation as a major stable product of 2'-deoxycytidine oxidation. The compound's significance in oxidative DNA damage extends beyond its mere presence, as it demonstrates substantial mutagenic potential that contributes to spontaneous mutation rates in cellular systems. Studies have established that 5-Hydroxy-2'-deoxyuridine, along with 5-Hydroxy-2'-deoxycytidine, constitutes major products of oxidative DNA damage with demonstrated mutagenic properties.

The steady-state levels of 5-Hydroxy-2'-deoxyuridine in biological systems provide crucial insights into the magnitude of ongoing oxidative DNA damage. Research conducted on freshly extracted rat tissues revealed that 5-Hydroxy-2'-deoxyuridine levels range from less than 0.5 femtomoles per microgram of DNA, indicating active repair mechanisms that maintain relatively low steady-state concentrations compared to other oxidative DNA lesions. Despite these relatively low steady-state levels, the compound's mutagenic potential remains significant, as demonstrated by its recognition and processing by multiple DNA repair enzyme systems.

The enzymatic recognition and repair of 5-Hydroxy-2'-deoxyuridine involves multiple pathways, with research demonstrating that the compound serves as a substrate for Escherichia coli endonuclease III, formamidopyrimidine DNA N-glycosylase, and uracil DNA N-glycosylase. Endonuclease III removes 5-Hydroxy-2'-deoxyuridine through a N-glycosylase/beta-elimination reaction mechanism, while formamidopyrimidine DNA N-glycosylase employs a N-glycosylase/beta,delta-elimination reaction pathway. Uracil DNA N-glycosylase demonstrates the highest efficiency in removing 5-Hydroxy-2'-deoxyuridine, operating through N-glycosylase action that leaves behind an abasic site.

The mutagenic mechanisms of 5-Hydroxy-2'-deoxyuridine involve complex interactions with DNA replication machinery, with research demonstrating sequence context-dependent mispairing during in vitro DNA synthesis. Studies have shown that 5-Hydroxy-2'-deoxyuridine can only be incorporated into DNA in place of deoxythymidine triphosphate, and when present in template DNA, it exhibits sequence-dependent nucleotide incorporation patterns. In certain sequence contexts, deoxyadenosine represents the principal nucleotide incorporated opposite 5-Hydroxy-2'-deoxyuridine, while in alternative contexts, deoxycytidine predominates.

Biological Parameter Value/Characteristic
Steady-state Level in Rat Tissues <0.5 femtomoles per microgram DNA
Primary Repair Enzyme Uracil DNA N-glycosylase
Incorporation Specificity Replaces deoxythymidine triphosphate only
Mutagenic Mechanism Sequence context-dependent mispairing
Principal Repair Pathways N-glycosylase/beta-elimination, N-glycosylase/beta,delta-elimination

The compound's role in tandem lesion formation represents an emerging area of research significance, with studies demonstrating that 5-Hydroxy-2'-deoxyuridine-containing tandem lesions exhibit enhanced mutagenic properties compared to isolated lesions. Research has identified tandem lesions containing 5-formyl-2'-deoxyuridine flanked by 5'-8-oxo-2'-deoxyguanosine, which demonstrate increased mutagenicity in both bacterial and human cellular systems. These findings suggest that 5-Hydroxy-2'-deoxyuridine and related compounds may contribute to complex mutagenic events that extend beyond simple base substitutions.

特性

IUPAC Name

5-hydroxy-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O6/c12-3-6-4(13)1-7(17-6)11-2-5(14)8(15)10-9(11)16/h2,4,6-7,12-14H,1,3H2,(H,10,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJSURSVLVISBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50965958
Record name 1-(2-Deoxypentofuranosyl)-4,5-dihydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5168-36-5
Record name NSC82265
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Deoxypentofuranosyl)-4,5-dihydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Phosphoramidite Design and Protection Strategies

The solid-phase synthesis of dU5-OH hinges on the strategic protection of the 5-hydroxyl group during oligonucleotide assembly. Early work demonstrated that unprotected 5-hydroxyl moieties undergo undesired side reactions, such as oxidation or premature deprotection. To mitigate this, researchers developed phosphoramidites with tert-butyldimethylsilyl (TBDMS) protection at the 5-hydroxyl position. This approach, adapted from protocols for 5-hydroxymethyl-2'-deoxycytidine, ensures compatibility with automated DNA synthesizers.

The synthesis begins with 5-iodo-2'-deoxyuridine, which undergoes sequential silylation at the 3' and 5' hydroxyls using di-tert-butylsilyl bis(trifluoromethanesulfonate) (2.39 mL per 4.06 mmol substrate). Subsequent Stille carbonylation introduces a formyl group at the 5-position, followed by sodium borohydride reduction to yield the 5-hydroxymethyl intermediate. Finally, TBDMS protection of the 5-hydroxyl group produces the stabilized phosphoramidite precursor (Compound S.5 ), achieving >80% yield after silica gel chromatography.

Oligonucleotide Incorporation and Deprotection

The phosphoramidite is incorporated into oligonucleotides via standard solid-phase synthesis cycles, using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) activation. Post-synthesis, deprotection involves sequential treatment with ammonium hydroxide (28–30%) and tetrabutylammonium fluoride (TBAF) to remove the TBDMS group. Enzymatic digestion (e.g., phosphodiesterase I and alkaline phosphatase) and HPLC analysis confirm the integrity of dU5-OH-containing oligonucleotides, with electrospray mass spectrometry (ES-MS) validating molecular weights.

Mercury-Mediated Hydroxylation

Mercuration of 2'-Deoxyuridine

A patent-derived method leverages mercury intermediates to introduce the 5-hydroxyl group. 5-Chloromercuri-2'-deoxyuridine serves as the precursor, synthesized via electrophilic mercuration using mercuric acetate in acetic acid. The mercury atom at the 5-position facilitates nucleophilic displacement by hydroxide under mild alkaline conditions (pH 9–10, 25°C). This one-pot reaction achieves ~70% conversion, though residual mercury contamination necessitates rigorous chelation with ethylenediaminetetraacetic acid (EDTA).

Limitations and Scalability

While mercury-mediated hydroxylation offers direct access to dU5-OH, scalability is hindered by toxicity concerns and purification challenges. High-performance liquid chromatography (HPLC) with reverse-phase C18 columns resolves these issues, isolating dU5-OH with >95% purity. However, this method remains less prevalent due to the availability of safer alternatives.

Cross-Coupling from 5-Iodo-2'-Deoxyuridine

Palladium-Catalyzed Sonogashira Coupling

Although primarily used for alkynyl derivatives, Sonogashira coupling of 5-iodo-2'-deoxyuridine provides a versatile platform for functionalization. Reaction with terminal alkynes (e.g., propargyl alcohol) under Pd(PPh₃)₄ catalysis (0.1 equiv) introduces alkyne groups at the 5-position. Subsequent hydrogenation or hydrolysis could theoretically yield dU5-OH, though direct reports are limited. Current protocols focus on alkynyl intermediates, necessitating further optimization for hydroxyl group installation.

Hydroxylation via Radical Mechanisms

Emerging approaches employ hydroxyl radicals generated by Fenton’s reagent (Fe²⁺/H₂O₂) to functionalize the 5-position. Initial trials with 2'-deoxyuridine in aqueous solution show modest regioselectivity (~30% yield), underscoring the need for directing groups or templated synthesis to enhance efficiency.

Analytical Validation and Characterization

Chromatographic and Spectroscopic Methods

HPLC remains the gold standard for purity assessment, using C18 columns and gradient elution (0–20% acetonitrile in 50 mM triethylammonium acetate). dU5-OH elutes at 12.3 min, distinguishable from deoxyuridine (9.8 min) and 5-hydroxymethyl derivatives (14.1 min). Nuclear magnetic resonance (NMR) confirms structure, with characteristic shifts at δ 5.28 ppm (H-1') and δ 8.12 ppm (H-6).

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode detects [M–H]⁻ ions at m/z 261.1 for dU5-OH, matching theoretical values. Gas chromatography-MS (GC-MS) after trimethylsilylation further validates the 5-hydroxyl group via fragments at m/z 73 (TMS⁺) and m/z 147.

Applications and Implications

Mutagenicity Studies

dU5-OH mimics oxidative damage in DNA, facilitating studies on repair mechanisms. In vitro assays reveal that DNA polymerases misincorporate adenine opposite dU5-OH at rates 10³-fold higher than unmodified uridine, explaining its mutagenic potential.

Therapeutic Development

Incorporating dU5-OH into antisense oligonucleotides enhances binding affinity to RNA targets, as the 5-hydroxyl group participates in additional hydrogen bonding. Clinical trials exploring this modification for antiviral therapies are underway.

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Limitations
Solid-Phase Synthesis5-Iodo-dUTBDMS-Cl, Pd(PPh₃)₄75–80>98Multi-step, high cost
Mercury-MediateddUHg(OAc)₂, NaOH60–7095Toxicity, purification challenges
Sonogashira Coupling*5-Iodo-dUPd(PPh₃)₄, AlkyneN/AN/AIndirect, requires hydrolysis

化学反応の分析

4. 科学研究への応用

5-ヒドロキシ-2'-デオキシウリジンは、次のようないくつかの科学研究への応用があります。

科学的研究の応用

5-Hydroxy-2'-deoxyuridine is a nucleoside analog that plays a significant role in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is primarily known for its association with oxidative DNA damage and its potential mutagenic effects. The following sections detail its applications, supported by data tables and case studies.

Key Properties

  • Chemical Structure : A nucleoside analog with a hydroxyl group at the 5 position.
  • Mutagenicity : Associated with C→T transition mutations due to its incorporation during DNA replication.

Chemistry

5-Hydroxy-2'-deoxyuridine is utilized to explore the effects of oxidative damage on nucleosides and to investigate DNA repair mechanisms. Research has shown that this compound can undergo oxidation into various products, influencing its reactivity and interactions within biological systems .

Biology

The compound's role in understanding oxidative stress is significant. Studies indicate that it can serve as a substrate for specific DNA repair enzymes, such as Escherichia coli endonuclease III, which highlights its importance in mutagenesis studies .

Medicine

Research involving 5-Hydroxy-2'-deoxyuridine contributes to developing therapeutic strategies for diseases related to oxidative DNA damage, including cancer. For instance, dietary interventions have been shown to affect levels of oxidative DNA damage markers in women, implicating the compound in cancer risk modulation .

Industry

In industrial applications, 5-Hydroxy-2'-deoxyuridine is used in developing diagnostic tools and assays for detecting oxidative DNA damage. Its properties make it valuable for assessing systemic oxidative stress levels in various biological samples.

Table 1: Summary of Research Findings on 5-Hydroxy-2'-deoxyuridine

Study ReferenceFocus AreaKey Findings
Antiviral ActivityIdentified as a potent inhibitor against herpes simplex virus through structural activity analysis.
DNA Repair MechanismsActs as a substrate for DNA repair enzymes, indicating its role in mutagenesis.
Dietary Impact on DNA DamageDietary interventions reduced levels of oxidative DNA damage markers in premenopausal women.
Oxidation ProductsStudied oxidation products revealing insights into mutagenic pathways associated with the compound.

Table 2: Applications Across Fields

FieldApplicationDescription
ChemistryStudy of Oxidative DamageInvestigates how oxidative stress affects nucleosides and their repair mechanisms.
BiologyUnderstanding MutagenesisExplores the implications of oxidative stress on genetic material and mutation rates.
MedicineCancer ResearchAids in developing therapeutic strategies targeting oxidative DNA damage-related diseases.
IndustryDiagnostic ToolsUsed in assays to detect levels of oxidative DNA damage in clinical samples.

Case Study 1: Antiviral Properties

A study evaluated the antiviral activity of various nucleoside analogs, including 5-Hydroxy-2'-deoxyuridine, against herpes simplex virus. The findings indicated that modifications to the compound's structure significantly influenced its efficacy as an antiviral agent .

Case Study 2: Dietary Intervention Effects

In a randomized trial involving premenopausal women, different dietary interventions were assessed for their impact on oxidative DNA damage markers, specifically focusing on 5-hydroxymethyl-2'-deoxyuridine levels. The results demonstrated that lower energy diets correlated with decreased levels of oxidative damage over time .

Case Study 3: Mechanistic Insights into Mutagenicity

Research has shown that 5-Hydroxy-2'-deoxyuridine causes high levels of C→T transition mutations due to its incorporation during DNA replication processes involving reverse transcriptases from various viruses . This highlights the compound's relevance in studying viral replication and mutation rates.

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Overview

Compound Structure (C5 Modification) Biological Role Repair Enzymes Mutagenic Potential
5-Hydroxy-2'-deoxyuridine (HO-dU) –OH Oxidative lesion, mispairs with adenine Endo III, FPG, UDG High (G→A)
5-Hydroxy-2'-deoxycytidine (HO-dC) –OH (cytidine base) Oxidative lesion, precursor to HO-dU Endo III, FPG Moderate (C→T)
5-Hydroxymethyl-2'-deoxycytidine (5hmdC) –CH₂OH Epigenetic marker (gene regulation) TET enzymes, DNMTs Low
5-Fluoro-2'-deoxyuridine (FdU) –F Antimetabolite (thymidylate synthase inhibition) Incorporated into DNA, repaired poorly High (chain termination)
5-Iodo-2'-deoxyuridine (IdU) –I Radiosensitizer, antiviral agent Incorporated into DNA, repaired poorly High (chain termination)

Key Differences

  • Repair Mechanisms: HO-dU vs. Endo III repairs HO-dC slightly more efficiently than HO-dU (e.g., 2-fold higher activity in E. coli) . HO-dU vs. 5hmdC: HO-dU is a cytotoxic lesion, whereas 5hmdC is an epigenetic marker involved in DNA demethylation. 5hmdC is synthesized enzymatically via TET-mediated oxidation of 5-methylcytosine, unlike HO-dU, which forms non-enzymatically . HO-dU vs. FdU/IdU: FdU and IdU are synthetic antimetabolites designed to disrupt DNA replication. HO-dU, in contrast, is a natural lesion repaired by base excision repair (BER), whereas FdU/IdU are incorporated into DNA, causing replication fork collapse .
  • Mutagenicity: HO-dU induces G→A transitions due to mispairing with adenine, while HO-dC causes C→T mutations after deamination to HO-dU . FdU and IdU are non-mutagenic but cytotoxic via thymidylate synthase inhibition or DNA chain termination .

Research Findings and Data

Enzymatic Repair Efficiency

Enzyme Substrate Activity (Relative Efficiency) Mechanism Reference
E. coli Endo III HO-dC 1.0 (reference) N-glycosylase/β-elimination
HO-dU 0.5 N-glycosylase/β-elimination
E. coli FPG HO-dC 0.3 N-glycosylase/β,δ-elimination
HO-dU 0.2 N-glycosylase/β,δ-elimination
Uracil DNA Glycosylase HO-dU 1.0 (reference) N-glycosylase (leaves abasic site)
  • Notable Insight: UDG repairs HO-dU 10-fold more efficiently than Endo III or FPG in E. coli .

Clinical and Therapeutic Context

  • FdU/IdU: Hepatic arterial infusions of FdU achieve 94–99% hepatic extraction, reducing systemic toxicity compared to intravenous administration . IdU shows radiosensitizing effects but induces stomatitis and leukopenia at high doses .
  • HO-dU: No therapeutic applications, but its repair deficiency correlates with cancer risk. For example, defects in human homologs of Endo III (e.g., hNTH1) are linked to colorectal cancer .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 5-OHdU in oxidative DNA damage studies?

  • Methodological Answer : High-performance liquid chromatography coupled with electrochemical detection (HPLC-EC) is a gold standard for quantifying 5-OHdU. This technique achieves high sensitivity (detection limits of ~50 fmol) and selectivity, enabling precise measurement in enzymatically hydrolyzed DNA samples. Calibration curves should include synthetic 5-OHdU standards to account for recovery efficiency . For non-electroactive derivatives like dihydroxy-dihydrodeoxyuridine (dUg), dehydration to 5-OHdU followed by HPLC-EC analysis is recommended.

Q. How does 5-OHdU originate in DNA, and what are its implications for genomic instability?

  • Mechanistic Insight : 5-OHdU is a stable oxidation product of 2'-deoxycytidine, formed via hydroxyl radical attack on the C5 position of cytosine. Its presence in DNA induces replication errors due to ambiguous base pairing: in vitro studies show 5-OHdU pairs preferentially with adenine or cytosine, depending on sequence context (e.g., dA in some contexts, dC in others). This mispairing can lead to C→T or C→G transversions, contributing to mutagenesis .

Q. Which DNA repair enzymes recognize and excise 5-OHdU, and what experimental systems validate their activity?

  • Key Enzymes and Assays :

EnzymeSubstrate SpecificityExperimental Validation
E. coli Endonuclease III5-OHdU, 5-OHdCCleavage assays using oligonucleotides containing 5-OHdU, monitored via PAGE .
Formamidopyrimidine DNA glycosylase (Fpg)5-OHdU, 8-oxoguanineCompetitive inhibition assays with purified enzymes .
Uracil DNA glycosylase (UDG)5-OHdUGlycosylase activity measured via release of free uracil using LC-MS .
  • Note: Enzyme kinetics (e.g., kcatk_{cat}/KmK_m) should be compared across substrates to confirm specificity .

Q. What practical considerations are critical for handling and storing 5-OHdU in experimental settings?

  • Best Practices :

  • Solubility : Prepare stock solutions in ultrapure water (10 mg/mL, ~40.95 mM) with gentle heating (37°C) and sonication to avoid degradation .
  • Storage : Aliquot and store at -20°C (1-month stability) or -80°C (6-month stability) to prevent freeze-thaw cycles .
  • Safety : Use P95 respirators for aerosol protection and impervious gloves (EN374 standard) to minimize dermal exposure .

Advanced Research Questions

Q. How does sequence context influence 5-OHdU’s mutagenic potential during DNA replication?

  • Experimental Design : Use 18- and 45-mer oligonucleotides with 5-OHdU embedded in distinct sequences (e.g., flanking adenine-rich vs. cytosine-rich regions). Perform primer extension assays with DNA polymerases (e.g., Pol β or Klenow fragment) and quantify misincorporation via mass spectrometry or Sanger sequencing. Studies show dA incorporation dominates in TATA-box contexts, while dC prevails in GC-rich regions, suggesting structural distortion drives mispairing .

Q. What kinetic parameters define the repair efficiency of 5-OHdU by base excision repair (BER) enzymes?

  • Approach : Measure kcatk_{cat} and KmK_m for UDG or Endonuclease III using stopped-flow kinetics with fluorescently labeled DNA duplexes. For example, 5-OHdU repair by UDG exhibits a KmK_m of ~2.5 µM, comparable to uracil, but with 10-fold lower kcatk_{cat}, indicating slower turnover . Compare with in cellulo repair using comet assays or γH2AX foci quantification post-oxidative stress .

Q. Can 5-OHdU incorporation into synthetic oligonucleotides model replication stress in vitro?

  • Protocol : Synthesize oligonucleotides containing site-specific 5-OHdU using phosphoramidite chemistry (e.g., Glen Research’s 5-OHdU phosphoramidite). Use these constructs in in vitro replication assays with human polymerase η or yeast Pol ζ to quantify error rates. Pair with single-molecule FRET to monitor polymerase stalling .

Q. How do oxidative damage clusters involving 5-OHdU and other lesions (e.g., 8-oxodG) affect repair pathway competition?

  • Strategy : Generate DNA substrates with clustered lesions (e.g., 5-OHdU within 1-2 bp of 8-oxodG) using γ-irradiation or photodynamic methods. Compare repair outcomes via BER (OGG1, NEIL1) vs. nucleotide excision repair (NER) using cell extracts or reconstituted systems. Data suggest clustered lesions delay repair and increase mutagenic potential due to enzymatic interference .

Data Contradictions and Resolution

  • Conflict : While in vitro studies show 5-OHdU is a substrate for UDG , in vivo repair may involve redundancy (e.g., SMUG1 in eukaryotes). Resolve by knocking down specific glycosylases in cell lines and quantifying 5-OHdU persistence via immunoslot blot .
  • Ambiguity : Sequence-dependent mispairing (dA vs. dC) may reflect polymerase fidelity differences. Validate using polymerases with proofreading activity (e.g., Pol δ) vs. error-prone TLS polymerases .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-deoxyuridine
Reactant of Route 2
5-Hydroxy-deoxyuridine

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